Cas no 1805656-81-8 (3-Cyano-4,5-dibromobenzenesulfonyl chloride)

3-Cyano-4,5-dibromobenzenesulfonyl chloride structure
1805656-81-8 structure
商品名:3-Cyano-4,5-dibromobenzenesulfonyl chloride
CAS番号:1805656-81-8
MF:C7H2Br2ClNO2S
メガワット:359.422277927399
CID:4974222

3-Cyano-4,5-dibromobenzenesulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 3-Cyano-4,5-dibromobenzenesulfonyl chloride
    • インチ: 1S/C7H2Br2ClNO2S/c8-6-2-5(14(10,12)13)1-4(3-11)7(6)9/h1-2H
    • InChIKey: RVLFPDRYCRUAFO-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(=C(C#N)C=C(C=1)S(=O)(=O)Cl)Br

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 358
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 66.3

3-Cyano-4,5-dibromobenzenesulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013020509-1g
3-Cyano-4,5-dibromobenzenesulfonyl chloride
1805656-81-8 97%
1g
1,519.80 USD 2021-06-24
Alichem
A013020509-500mg
3-Cyano-4,5-dibromobenzenesulfonyl chloride
1805656-81-8 97%
500mg
823.15 USD 2021-06-24
Alichem
A013020509-250mg
3-Cyano-4,5-dibromobenzenesulfonyl chloride
1805656-81-8 97%
250mg
475.20 USD 2021-06-24

3-Cyano-4,5-dibromobenzenesulfonyl chloride 関連文献

3-Cyano-4,5-dibromobenzenesulfonyl chlorideに関する追加情報

Professional Introduction to 3-Cyano-4,5-dibromobenzenesulfonyl chloride (CAS No. 1805656-81-8)

3-Cyano-4,5-dibromobenzenesulfonyl chloride, with the chemical formula C₇H₂Br₂ClNO₂, is a highly versatile intermediate in the field of organic synthesis and pharmaceutical development. This compound, identified by its CAS number 1805656-81-8, has garnered significant attention due to its unique structural properties and potential applications in the synthesis of fine chemicals and bioactive molecules.

The molecular structure of 3-Cyano-4,5-dibromobenzenesulfonyl chloride features a benzene ring substituted with a cyano group at the 3-position and bromine atoms at the 4 and 5 positions, further functionalized with a sulfonyl chloride group. This arrangement imparts distinct reactivity, making it a valuable building block for various synthetic transformations. The presence of both electron-withdrawing and electron-donating groups on the aromatic ring enhances its utility in constructing complex molecular architectures.

In recent years, the compound has been extensively studied for its role in pharmaceutical synthesis. One of the most notable applications is in the development of novel heterocyclic compounds, which are known for their broad spectrum of biological activities. Researchers have leveraged the reactivity of the sulfonyl chloride group to introduce this moiety into various pharmacophores, leading to the discovery of potential therapeutic agents. For instance, studies have demonstrated its utility in synthesizing sulfonamides and other derivatives that exhibit antimicrobial and anti-inflammatory properties.

The brominated aromatic system in 3-Cyano-4,5-dibromobenzenesulfonyl chloride also makes it an attractive candidate for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many active pharmaceutical ingredients (APIs). The cyano group further enhances its synthetic value by allowing for nucleophilic addition reactions, enabling the formation of new carbon-carbon bonds. This dual functionality has been exploited in the synthesis of complex natural products and drug-like molecules.

Advances in computational chemistry have also played a crucial role in understanding the reactivity and potential applications of 3-Cyano-4,5-dibromobenzenesulfonyl chloride. Molecular modeling studies have provided insights into how this compound interacts with various catalysts and reagents, optimizing reaction conditions for higher yields and selectivity. These computational approaches have complemented experimental efforts, leading to more efficient synthetic strategies.

The compound's significance extends beyond academic research; it has found practical applications in industrial settings as well. For example, it serves as a key intermediate in the production of dyes and pigments due to its ability to form stable complexes with metal ions. Additionally, its derivatives have been explored in material science for their potential use in conductive polymers and organic electronics.

Recent studies have also highlighted the role of 3-Cyano-4,5-dibromobenzenesulfonyl chloride in green chemistry initiatives. Researchers have investigated methods to minimize waste and improve atom economy during its synthesis and utilization. For instance, catalytic processes that employ recyclable catalysts have been developed to enhance sustainability while maintaining high reaction efficiency. These efforts align with global trends toward more environmentally friendly chemical processes.

The future prospects of 3-Cyano-4,5-dibromobenzenesulfonyl chloride are promising, with ongoing research exploring new synthetic pathways and applications. As our understanding of molecular interactions deepens, this compound is likely to play an even greater role in drug discovery and material science. Collaborative efforts between academia and industry will be essential to translate these findings into tangible advancements.

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